molecular formula C11H16N2O5 B1443836 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester CAS No. 1311278-29-1

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester

Cat. No. B1443836
CAS RN: 1311278-29-1
M. Wt: 256.25 g/mol
InChI Key: YRFMGMNXFMETOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C10H14N2O5/c1-10(2,3)17-9(14)12-6-5-16-7(11-6)8(13)15-4/h5H,1-4H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Oxazole Derivatives : This compound is a key intermediate in the synthesis of oxazole derivatives. For example, it has been used in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles (Lkizler, Demirbas, & Lkizler, 1996). Additionally, it is involved in the preparation of chiral thiazole units of cyclic depsipeptides, which exhibit moderate cytotoxicity against certain cells (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).

  • Role in the Synthesis of Functional Derivatives : It is used in synthesizing functional derivatives of oxazole, facilitating further chemical transformations. These transformations include introducing highly basic aliphatic amines and oxazol-2-yl moieties into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Pharmaceutical Applications

  • Inhibitory Activity on Blood Platelet Aggregation : Derivatives of this compound have shown inhibitory activity on blood platelet aggregation, comparable to aspirin in some cases. This implies potential applications in cardiovascular health (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

  • Synthesis of Dipeptide Mimetics : It's instrumental in the synthesis of dipeptide mimetics, such as those used in inhibitors targeting the interleukin-1beta converting enzyme (Lauffer & Mullican, 2002).

Structural and Conformational Studies

  • Structural Characterization : The compound's structure is characterized in various studies, including its conformation in the crystalline state and calculations in the gas phase, which is vital for understanding its physical and chemical properties (Ejsmont, Gajda, & Makowski, 2007).

  • Implication in Peptide Synthesis : It plays a role in the synthesis of peptides, particularly in reactions involving N-alkoxycarbonylamino acids, which are crucial for the development of peptide-based pharmaceuticals (Benoiton, Lee, & Chen, 2009).

properties

IUPAC Name

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-7(8(14)16-5)17-9(12-6)13-10(15)18-11(2,3)4/h1-5H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFMGMNXFMETOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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